chemical structure and molecular weight of 3-Bromo-N-trityl-1-propanamine
chemical structure and molecular weight of 3-Bromo-N-trityl-1-propanamine
An In-Depth Technical Guide to 3-Bromo-N-trityl-1-propanamine (C₂₂H₂₂BrN)
Abstract
3-Bromo-N-trityl-1-propanamine is a bifunctional organic compound of significant utility in advanced chemical synthesis. Featuring a stable trityl-protected amine at one terminus and a reactive alkyl bromide at the other, it serves as a valuable three-carbon building block for researchers in medicinal chemistry and materials science. The strategic presence of the bulky trityl group allows for selective reactions at the bromide position while preventing unwanted side reactions at the nitrogen atom. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, key applications, and essential safety protocols, tailored for professionals in drug development and scientific research.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its effective application in synthesis. This section outlines the core identifiers and physical data for 3-Bromo-N-trityl-1-propanamine.
Nomenclature and Identifiers
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Systematic IUPAC Name : 3-bromo-N-(triphenylmethyl)propan-1-amine
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Common Synonyms : N-triphenylmethyl-3-bromopropylamine, 3-bromo-1-tritylpropylamine[1]
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CAS Registry Number : 88811-16-9[2]
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Molecular Formula : C₂₂H₂₂BrN[2]
Chemical Structure
The structure is characterized by a propyl chain functionalized with a terminal bromine atom and an amine group protected by a sterically demanding trityl (triphenylmethyl) group.
Caption: Chemical structure of 3-Bromo-N-trityl-1-propanamine.
Physicochemical Data Summary
The following table summarizes key quantitative properties of the compound. Note that some physical properties are calculated values and should be treated as estimates.
| Property | Value | Source |
| Molecular Weight | 380.32 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from typical properties |
| Density (Calculated) | 1.25 g/cm³ | [2] |
| Boiling Point (Calculated) | 463.06 °C at 760 mmHg | [2] |
| Flash Point (Calculated) | 233.85 °C | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | General chemical knowledge |
The Role of Key Functional Groups: A Mechanistic Perspective
The utility of 3-Bromo-N-trityl-1-propanamine arises directly from the distinct and synergistic roles of its two key functional groups.
The Trityl (Triphenylmethyl) Group: An Amine Protecting Strategy
The trityl group is a classic and highly effective protecting group for primary amines. Its selection is deliberate and offers several advantages:
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Steric Hindrance : The three phenyl rings create a bulky, sterically demanding environment around the nitrogen atom, effectively preventing it from participating in nucleophilic reactions.
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Stability : It is robust and stable under a wide range of reaction conditions, including those that are neutral, basic, or involve many organometallic reagents.
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Facile Cleavage : Despite its stability, the trityl group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or formic acid). The carbocation formed upon cleavage is highly stabilized by resonance across the three phenyl rings, facilitating its departure.
The Bromo-Propyl Moiety: A Versatile Alkylating Agent
The terminal bromine atom makes this end of the molecule an active site for nucleophilic substitution (Sₙ2) reactions. Bromine is an excellent leaving group, allowing for the efficient formation of new carbon-heteroatom or carbon-carbon bonds. This enables the molecule to be tethered to a wide variety of substrates, such as phenols, thiols, amines, or carbanions, making it a versatile linker.
Synthesis and Purification
The synthesis of 3-Bromo-N-trityl-1-propanamine is a straightforward N-alkylation reaction. The protocol described below is a self-validating system, where successful synthesis can be readily confirmed by standard analytical techniques.
Recommended Synthetic Protocol: N-Tritylation of 3-Bromopropylamine
This procedure involves the reaction of 3-bromopropylamine hydrobromide with trityl chloride in the presence of a non-nucleophilic base to neutralize the generated HCl.
Materials and Reagents:
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3-Bromopropylamine hydrobromide
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Trityl chloride (Triphenylmethyl chloride)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Step-by-Step Methodology:
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Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-bromopropylamine hydrobromide (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).
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Base Addition : Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. The TEA serves two purposes: to deprotonate the amine hydrobromide to the free amine and to neutralize the HCl that will be formed during the reaction.
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Tritylation : In a separate flask, dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
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Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the trityl chloride spot.
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Aqueous Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. The bicarbonate wash removes any excess acid.
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Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The bulky, relatively non-polar nature of the trityl group means the product will have a moderate Rf value.
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Final Product : Combine the pure fractions and remove the solvent in vacuo to yield 3-Bromo-N-trityl-1-propanamine as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-N-trityl-1-propanamine.
Applications in Research and Drug Development
3-Bromo-N-trityl-1-propanamine is not an end product but a versatile intermediate. Its primary application lies in its role as a bifunctional linker.
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Medicinal Chemistry : It is frequently used to introduce a protected primary amine via a flexible three-carbon chain. A researcher can first use the bromide end to alkylate a core molecule (e.g., a heterocycle) via an Sₙ2 reaction. After subsequent synthetic steps, the trityl group can be cleaved to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination. This strategy is common in the construction of compound libraries for drug screening.
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Probe Synthesis : The linker can be used to attach fluorescent dyes or affinity tags to a molecule of interest, where the terminal amine (after deprotection) provides a convenient handle for conjugation.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
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Hazard Identification : Causes skin and eye irritation. May cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE).
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Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles with side-shields, and a lab coat.[1][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
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First Aid Measures :
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Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4]
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Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][3]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
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Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]
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Storage and Stability : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[3] The compound is stable under normal storage conditions.[3]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
References
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KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet. This is a general SDS that outlines standard first-aid and handling procedures. [Link]
